3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
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Overview
Description
3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms other than carbon in their ring structure, which often imparts unique chemical and biological properties
Preparation Methods
The synthesis of 3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyridazine ring: This can be achieved through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the pyrazole ring: This step often involves cyclization reactions using hydrazine and 1,3-diketones.
Attachment of the piperazine ring: This can be done through nucleophilic substitution reactions where the piperazine moiety is introduced to the pyridazine or pyrazole ring.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, potentially altering its chemical and biological properties.
Cyclization: The compound can undergo cyclization reactions to form new ring structures, which may enhance its stability or activity.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts like palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion.
Scientific Research Applications
3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may exhibit biological activity, making it a candidate for studies on its effects on various biological systems.
Medicine: Due to its potential pharmacological properties, it can be investigated for its therapeutic effects, such as antimicrobial, antimalarial, or anticancer activities.
Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can lead to various biological effects, such as inhibition of cell growth, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Similar compounds to 3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine include other heterocyclic compounds with pyridazine, pyrazole, or piperazine rings. Some examples are:
3-(piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
5-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-1,3,4-oxadiazole: Exhibits various chemical reactions and biological activities.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide: Studied for its potential as a tubulin polymerization inhibitor.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C17H19ClN8 |
---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine |
InChI |
InChI=1S/C17H19ClN8/c1-12-9-13(2)26(23-12)16-4-3-15(21-22-16)24-5-7-25(8-6-24)17-19-10-14(18)11-20-17/h3-4,9-11H,5-8H2,1-2H3 |
InChI Key |
NJDXIDMUDUWDLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=C(C=N4)Cl)C |
Origin of Product |
United States |
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